molecular formula C10H10F2O3 B3347413 Methyl 4-ethoxy-2,6-difluorobenzoate CAS No. 1351668-30-8

Methyl 4-ethoxy-2,6-difluorobenzoate

Cat. No. B3347413
CAS RN: 1351668-30-8
M. Wt: 216.18 g/mol
InChI Key: WNVNQECCLYIUKW-UHFFFAOYSA-N
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Description

“Methyl 4-ethoxy-2,6-difluorobenzoate” is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 . It is a solid substance .

Scientific Research Applications

Environmental Fate and Behavior of Similar Compounds

Research has shown that parabens, which are structurally similar to Methyl 4-ethoxy-2,6-difluorobenzoate in being esters of para-hydroxybenzoic acid, are widely used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that eliminate them relatively well, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This reflects their continuous introduction into the environment from the consumption of paraben-based products (Haman et al., 2015).

Antimicrobial Properties

The antimicrobial properties of compounds like Methyl paraben, which shares a functional group similarity with Methyl 4-ethoxy-2,6-difluorobenzoate, have been extensively documented. Methyl paraben is used as an antimicrobial preservative in foods, drugs, and cosmetics, demonstrating the potential application of similar compounds in preserving products against microbial growth (Soni et al., 2002).

Analytical and Biochemical Applications

Studies on analytical methods used in determining antioxidant activity highlight the importance of chemical compounds in evaluating antioxidant capacities. This research area could potentially include compounds like Methyl 4-ethoxy-2,6-difluorobenzoate as part of the analytical processes to assess the presence and efficiency of antioxidants in various samples (Munteanu & Apetrei, 2021).

Pharmaceutical Impurities and Synthesis

Research into the synthesis of pharmaceuticals often examines the role of various chemical intermediates, including compounds like Methyl 4-ethoxy-2,6-difluorobenzoate. The novel synthesis methods for pharmaceutical impurities and the role of such compounds in the development of proton pump inhibitors highlight the significance of these chemicals in pharmaceutical manufacturing processes (Saini et al., 2019).

properties

IUPAC Name

methyl 4-ethoxy-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-3-15-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVNQECCLYIUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228849
Record name Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351668-30-8
Record name Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-ethoxy-2,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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